2-Methyloctahydropyrrolo[1,2-a]pyrazine
Description
2-Methyloctahydropyrrolo[1,2-a]pyrazine is a saturated bicyclic heterocycle comprising a pyrrolidine ring fused to a fully hydrogenated pyrazine ring (octahydro state), with a methyl substituent at the C2 position. This structural motif confers rigidity and stereochemical complexity, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
59436-17-8 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H16N2/c1-9-5-6-10-4-2-3-8(10)7-9/h8H,2-7H2,1H3 |
InChI Key |
ATZWXDWXCISHBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CCCC2C1 |
Origin of Product |
United States |
Preparation Methods
Carbonyldiimidazole (CDI)-Mediated Coupling
A widely adopted strategy involves CDI-mediated coupling of carboxylic acids with hydrazinopyrazinones. For example, reacting N1-aryl/benzyl-3-hydrazinopyrazin-2-one with CDI-activated intermediates in anhydrous dimethylformamide (DMF) at reflux for 24 hours achieves cyclization yields of 68–82%. Critical parameters include:
Table 1: CDI-Mediated Cyclization Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | +15% vs. THF |
| Temperature | 80–90°C | <70°C: ≤50% |
| Reaction Time | 18–24 h | >30 h: Decomposition |
| CDI Equivalents | 1.2–1.5 eq | >2 eq: Side products |
Post-reaction purification via recrystallization from DMF/i-propanol mixtures enhances purity to >98%.
Thermal Cyclization of Amino Alcohols
Early patent literature describes heating formic acid salts of acyclic amino alcohols at 95°C for 45 hours in sealed tubes, yielding 93% rac-cyclooroidin analogs. While effective, this method suffers from:
- Limited stereocontrol (racemic mixtures)
- High energy demands (prolonged heating)
- Scalability challenges due to sealed system requirements
Palladium-Catalyzed Annulation
Pd(OAc)₂-Catalyzed Cyclization
Palladium acetate (0.1 eq) in DMSO with Bu₄NCl at 120°C facilitates regioselective pyrrolo[1,2-a]pyrazine formation. Key advantages include:
- 85–92% yields for electron-deficient substrates
- Tolerance of aryl, benzyl, and allyl substituents
- Reaction completes within 8–12 hours
Table 2: Palladium Catalyst Comparison
| Catalyst System | Product Selectivity | Yield Range |
|---|---|---|
| Pd(OAc)₂/Bu₄NCl | [1,2-a] isomer | 78–92% |
| PdCl₂(CH₃CN)₂/BQ | [2,3-c] isomer | 51–67% |
| Pd/C with H₂ | Hydrogenated byproducts | ≤40% |
Oxidative Coupling Strategies
Employing benzoquinone (BQ) as a stoichiometric oxidant in DMF/THF mixtures enables access to [2,3-c] fused derivatives. However, competing rearrangement pathways often produce isomeric mixtures requiring chromatographic separation.
Reductive Amination Approaches
Sodium Borohydride/CoCl₂ Reduction
Sequential treatment of nitroalkyl-pyrroles with NaBH₄/CoCl₂ followed by thermal cyclization in toluene achieves 76% yield of octahydropyrrolopyrazines. Critical steps include:
- Nitro → amine reduction (4 h, 0°C)
- Ethanol elimination under basic conditions (KOH, MeOH)
- Cyclization at 110°C for 8 h
Table 3: Reductive Amination Variables
| Variable | Optimal Condition | Effect |
|---|---|---|
| Reducing Agent | NaBH₄/CoCl₂ (2:1) | Complete conversion |
| Solvent | Anhydrous MeOH | Prevents hydrolysis |
| Cyclization Temp | 110–115°C | <100°C: Stalls at 50% |
Catalytic Hydrogenation
Pt/C-mediated hydrogenation (50 psi H₂, EtOH, 25°C) simultaneously reduces double bonds and removes halogen substituents, yielding 89% saturated products. This method proves invaluable for final deprotection steps in multi-stage syntheses.
Comparative Analysis of Methodologies
Table 4: Synthesis Method Benchmarking
| Method | Avg Yield | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| CDI Cyclization | 75% | Moderate (d.r. 3:1) | Pilot-scale | $$$ |
| Pd-Catalyzed | 83% | High (d.r. 19:1) | Lab-scale | $$$$ |
| Reductive Amination | 68% | Low (d.r. 1.2:1) | Multi-kg | $$ |
| Hydrogenation | 89% | N/A | Industrial | $ |
Key findings:
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Methyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-Methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that it may exert its effects through various biochemical pathways, including inhibition of enzymes, modulation of receptor activity, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2-methyloctahydropyrrolo[1,2-a]pyrazine and related compounds:
Substituent Effects on Properties
- Methyl vs. Bromine substituents (e.g., 6-bromopyrrolo[1,2-a]pyrazine) increase electrophilicity, enabling cross-coupling reactions and enhancing antifungal activity .
- Aromatic vs. Saturated Cores :
Hydrogenation State and Bioactivity
- Octahydro Derivatives :
- Tetrahydro Derivatives :
- Partial saturation (e.g., AS-3201) balances rigidity and flexibility, optimizing enzyme binding (e.g., aldose reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
